4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound "4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituents on the triazole ring have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazides with various electrophiles. For instance, a related compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was synthesized through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by using the appropriate 4-fluorophenoxyethyl electrophile.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of a similar compound was determined by single-crystal X-ray diffraction, and the molecular geometry was further analyzed using DFT and HF calculations . These techniques could be employed to elucidate the structure of "this compound."
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. The presence of an allyl group, as in the compound of interest, could allow for further chemical modifications through reactions such as allylic substitutions or oxidation. Additionally, the thiol group in the triazole ring could participate in thiol-disulfide exchange reactions or be used for the formation of metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorophenyl group, as seen in related compounds, has been reported to confer new properties to the triazole derivatives . Theoretical calculations, such as DFT, can predict properties like molecular electrostatic potential, HOMO-LUMO gap, and nonlinear optical properties, which are indicative of the compound's reactivity and potential applications .
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through specific chemical reactions and characterized using various spectroscopic techniques, indicating its stable formation under certain conditions (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Corrosion Inhibition
- Studies have shown its effectiveness as a corrosion inhibitor for mild steel in acidic environments, highlighting its potential in industrial applications (Orhan, Ercan, Koparir, & Soylemez, 2012).
Antimicrobial Activity
- This compound and its derivatives have been evaluated for antimicrobial activities, with some showing significant effectiveness against certain bacterial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Intermolecular Interactions
- There's notable research on its intermolecular interactions, which is crucial for understanding its potential use in various chemical and pharmaceutical applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Anti-Proliferative and Urease Inhibitory Activities
- Some studies have investigated its potential in inhibiting urease and its anti-proliferative activities, indicating its relevance in medical research (Ali, Siddiqui, Abbasi, Aziz-Ur-Rehman, Ali Shah, Khan, Saleem, Manzoor, & Ashraf, 2022).
Cancer DNA Methylation
- Research on the impact of certain derivatives of this compound on cancer DNA methylation suggests its potential use in cancer treatment and understanding of cancer biology (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).
Fungicidal Activity
- The synthesis of eugenol-fluorinated triazole derivatives and their evaluation for fungicidal activity, indicating its potential application in agriculture or biocontrol (Lima, de Paula, Leite, Gazolla, de Abreu, Fonseca, Romão, Lacerda Jr., de Queiroz, Teixeira, & Costa, 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[1-(4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDTQRLTAZGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395826 |
Source
|
Record name | 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
725217-88-9 |
Source
|
Record name | 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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